N-benzyl-1-(3,4-difluorophenyl)-6-methoxy-4-oxo-1,4-dihydropyridazine-3-carboxamide
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Overview
Description
N-benzyl-1-(3,4-difluorophenyl)-6-methoxy-4-oxo-1,4-dihydropyridazine-3-carboxamide: is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzyl group, difluorophenyl group, methoxy group, and a dihydropyridazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-1-(3,4-difluorophenyl)-6-methoxy-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 3,4-difluoroaniline with benzyl bromide to form N-benzyl-3,4-difluoroaniline. This intermediate is then reacted with methoxyacetic acid and hydrazine hydrate to form the dihydropyridazine ring. The final step involves the acylation of the resulting compound with a suitable carboxylic acid derivative to form the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-1-(3,4-difluorophenyl)-6-methoxy-4-oxo-1,4-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group in the dihydropyridazine ring can be reduced to form a hydroxyl group.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield methoxybenzaldehyde or methoxybenzoic acid, while reduction of the carbonyl group can yield a hydroxyl derivative .
Scientific Research Applications
N-benzyl-1-(3,4-difluorophenyl)-6-methoxy-4-oxo-1,4-dihydropyridazine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N-benzyl-1-(3,4-difluorophenyl)-6-methoxy-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-1-(3,4-difluorophenyl)-1,2,4-triazole-3-carboxamide
- N-benzyl-1-(3,4-difluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide
- N-benzyl-1-[(3,4-difluorophenyl)sulfonyl]-N-phenyl-4-piperidinecarboxamide
Uniqueness
N-benzyl-1-(3,4-difluorophenyl)-6-methoxy-4-oxo-1,4-dihydropyridazine-3-carboxamide is unique due to its specific combination of functional groups and its dihydropyridazine ring structure. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C19H15F2N3O3 |
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Molecular Weight |
371.3 g/mol |
IUPAC Name |
N-benzyl-1-(3,4-difluorophenyl)-6-methoxy-4-oxopyridazine-3-carboxamide |
InChI |
InChI=1S/C19H15F2N3O3/c1-27-17-10-16(25)18(19(26)22-11-12-5-3-2-4-6-12)23-24(17)13-7-8-14(20)15(21)9-13/h2-10H,11H2,1H3,(H,22,26) |
InChI Key |
FHHNFKFJFJEEOI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=O)C(=NN1C2=CC(=C(C=C2)F)F)C(=O)NCC3=CC=CC=C3 |
Origin of Product |
United States |
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